molecular formula C14H14BrNOS B2897027 4-Bromo-2-({[4-(methylthio)phenyl]amino}methyl)phenol CAS No. 1232795-02-6

4-Bromo-2-({[4-(methylthio)phenyl]amino}methyl)phenol

Cat. No. B2897027
CAS RN: 1232795-02-6
M. Wt: 324.24
InChI Key: CAQZFYPFUQHEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-({[4-(methylthio)phenyl]amino}methyl)phenol is a biochemical compound with the molecular formula C14H14BrNOS and a molecular weight of 324.24 . It is used for proteomics research .


Molecular Structure Analysis

The molecule contains a total of 33 bonds, including 19 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), 1 aromatic hydroxyl, and 1 sulfide .

Scientific Research Applications

Synthesis and Characterization

Research focuses on synthesizing and characterizing Schiff base compounds with structural similarities to 4-Bromo-2-({[4-(methylthio)phenyl]amino}methyl)phenol. For instance, the synthesis of Schiff base compounds for potential application in material sciences and catalysis has been explored. Studies detail the methods of synthesis, molecular structure, and properties such as crystal structure and theoretical studies. These compounds are characterized using various spectroscopic techniques, revealing their potential in creating advanced materials and catalysts (Khalaji et al., 2017).

Catalytic Activity

Investigations into novel asymmetric di-Ni(II) systems demonstrate their high efficiency as functional models for phosphodiesterase. Such studies unveil the synthesis, structures, and physicochemical properties of these systems. The catalytic kinetics show exceptional phosphodiesterase activity, which could have implications in biochemical applications and the development of new pharmaceuticals (Ren et al., 2011).

Catalase-Like Activity

Research on dinuclear manganese(II) complexes with unsymmetric phenol-based dinucleating ligands reveals their catalase-like activity. These studies are essential for understanding the enzymatic behavior of synthetic compounds, which could lead to the development of new antioxidant therapies or industrial catalysts (Higuchi et al., 1994).

Polymer Synthesis

Studies on the synthesis and characterization of chelate polymers containing etheric diphenyl ring in the backbone focus on their thermal, optical, electrochemical, and morphological properties. These polymers, derived from Schiff base metal complexes, have potential applications in the development of new materials with specific thermal or optical properties (Kaya & Aydın, 2011).

Environmental and Biological Studies

Research on bromophenol derivatives from the red alga Rhodomela confervoides explores the extraction and structural elucidation of new compounds with potential antimicrobial and anticancer activities. Such studies are vital for the discovery of new drugs derived from natural products (Zhao et al., 2004).

Safety and Hazards

The safety and hazards associated with 4-Bromo-2-({[4-(methylthio)phenyl]amino}methyl)phenol are not specified in the sources I found. It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

4-bromo-2-[(4-methylsulfanylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNOS/c1-18-13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQZFYPFUQHEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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